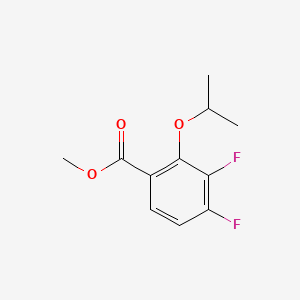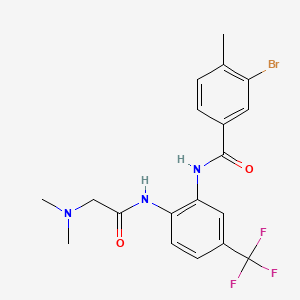
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and dimethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions such as halogenation, nitration, and reduction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(dimethylamino)acetamide in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Final Bromination: The final step involves the bromination of the coupled product using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism by which 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 3-Bromo-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C19H19BrF3N3O2 |
|---|---|
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
3-bromo-N-[2-[[2-(dimethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19BrF3N3O2/c1-11-4-5-12(8-14(11)20)18(28)25-16-9-13(19(21,22)23)6-7-15(16)24-17(27)10-26(2)3/h4-9H,10H2,1-3H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
VZSMKKMERVTOOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)NC(=O)CN(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


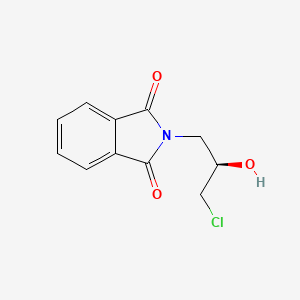
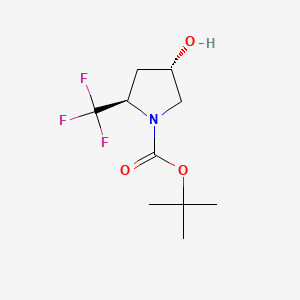
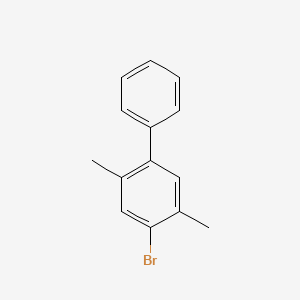
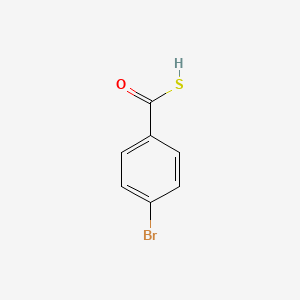
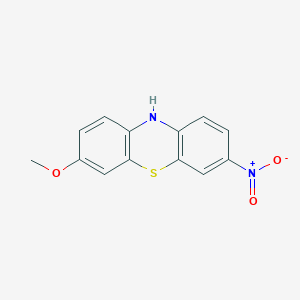
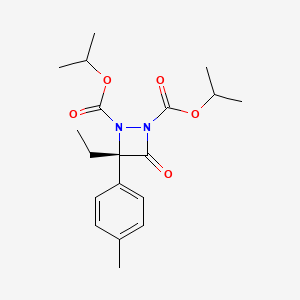
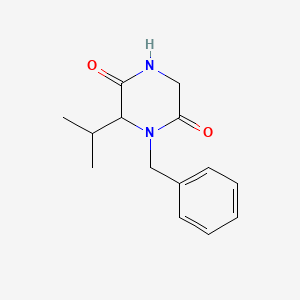
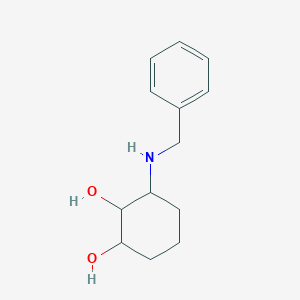
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)
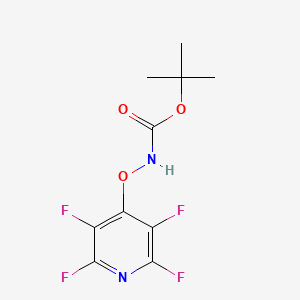
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)

